

BRD5075: A Technical Guide for Studying the GPR65 I231L Risk Variant

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Compound of Interest				
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Abstract

The G protein-coupled receptor 65 (GPR65) is a proton-sensing receptor implicated in the pathogenesis of inflammatory bowel disease (IBD) and other autoimmune conditions.[1][2] The I231L (isoleucine to leucine at position 231) missense variant of GPR65 is a loss-of-function polymorphism that impairs downstream signaling and is associated with an increased risk for IBD.[2][3][4] This document provides a comprehensive technical guide on the use of **BRD5075**, a potent positive allosteric modulator (PAM) of GPR65, for studying the I231L risk variant.[1][5] **BRD5075** has been shown to potentiate the activity of both wild-type (WT) and the I231L variant of GPR65, offering a valuable tool to investigate the receptor's role in health and disease.[1][5] This guide outlines detailed experimental protocols, presents quantitative data in structured tables, and provides visualizations of key signaling pathways and experimental workflows.

Introduction to GPR65 and the I231L Variant

GPR65 is a proton-sensing GPCR that is highly expressed in immune cells and plays a crucial role in regulating tissue homeostasis in response to changes in extracellular pH, such as those that occur during inflammation.[1][6] Upon activation by a low pH environment, GPR65 primarily couples to Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[7][8] This signaling cascade is critical for maintaining lysosomal function and modulating inflammatory responses.[3][4]



The I231L variant (rs3742704) is a single nucleotide polymorphism that results in an amino acid substitution within the sixth transmembrane helix of the GPR65 protein.[3] This variant has been identified as a loss-of-function mutation that leads to decreased GPR65 signaling in response to proton concentrations.[3][4] The impaired signaling associated with the I231L variant has been linked to lysosomal dysfunction, altered cellular metabolism, and an increased production of pro-inflammatory cytokines, all of which are contributing factors to the pathogenesis of IBD.[1][2][3]

BRD5075: A Chemical Probe for GPR65 and the I231L Variant

BRD5075 is a small molecule that acts as a positive allosteric modulator of GPR65.[1][5] As a PAM, BRD5075 enhances the receptor's response to its endogenous ligand (protons), particularly at sub-physiological pH.[1][6] Importantly, BRD5075 is capable of potentiating the signaling of both the wild-type and the I231L variant of GPR65, making it an invaluable tool for investigating the functional consequences of this risk variant and for exploring potential therapeutic strategies aimed at restoring GPR65 function.[1][5]

Quantitative Data

The following tables summarize the key quantitative data regarding the properties of **BRD5075** and its effects on GPR65 signaling.

Table 1: Physicochemical Properties of BRD5075

Property	Value	Reference
Solubility in Phosphate Buffer	116 μΜ	[3]
Lipophilicity (logD)	3.57	[3]

Table 2: In Vitro Activity of **BRD5075** on GPR65 Signaling



Assay	Receptor	EC50 (μM)	Reference
cAMP Production	Wild-Type hGPR65	3.8	[5]
cAMP Production	hGPR65 I231L Variant	6.9	[5]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effects of **BRD5075** on the GPR65 I231L variant.

Cell Culture and Transfection

- Cell Line: Human Embryonic Kidney (HEK293) cells or HeLa cells are suitable for these assays.
- Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Transfection: For transient expression, transfect cells with plasmids encoding either wild-type GPR65 or the GPR65 I231L variant using a suitable transfection reagent according to the manufacturer's instructions. For stable cell lines, select transfected cells using an appropriate antibiotic.

cAMP Production Assay

This protocol is designed to measure the intracellular accumulation of cAMP in response to GPR65 activation.

- · Reagents:
 - HEK293 or HeLa cells expressing WT or I231L GPR65
 - BRD5075
 - Assay buffer (e.g., HBSS) adjusted to various pH levels (e.g., pH 6.6 to 7.6)



 cAMP detection kit (e.g., GloSensor™ cAMP Assay, Promega; or a TR-FRET based assay)

Procedure:

- Seed the GPR65-expressing cells in a 96-well plate and allow them to adhere overnight.
- The following day, replace the culture medium with the assay buffer at the desired pH.
- Add varying concentrations of BRD5075 to the wells. Include a vehicle control (e.g., DMSO).
- Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
- Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
- Plot the cAMP concentration against the log of the BRD5075 concentration to determine the EC50 value.

G Protein Recruitment Assay

This assay measures the recruitment of G proteins to the activated GPR65 receptor.

Reagents:

 HEK293 or HeLa cells co-transfected with GPR65 (WT or I231L) and a G protein recruitment reporter system (e.g., a split-luciferase reporter with engineered mini-G proteins).

BRD5075

- Assay buffer at various pH levels.
- Luciferase substrate.

Procedure:

Seed the co-transfected cells in a 96-well plate.



- Replace the culture medium with the assay buffer at the desired pH.
- Add different concentrations of BRD5075 to the wells.
- Incubate the plate at 37°C for the recommended time for the reporter system.
- Add the luciferase substrate to the wells and measure the luminescence using a plate reader.
- Analyze the data to determine the dose-dependent effect of BRD5075 on G protein recruitment.

Cytokine and Chemokine Profiling in Dendritic Cells

This protocol is for assessing the modulatory effect of **BRD5075** on the inflammatory response in immune cells.

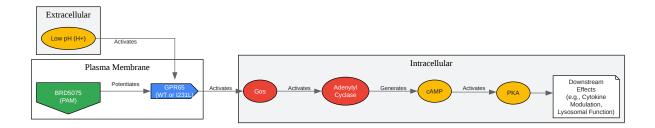
- · Cell Culture:
 - Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors.
 - Differentiate monocytes into immature dendritic cells (DCs) by culturing with GM-CSF and IL-4.
- · Reagents:
 - Immature DCs
 - o BRD5075
 - Lipopolysaccharide (LPS) or another inflammatory stimulus
 - Culture medium at various pH levels
 - ELISA kits or a multiplex cytokine assay panel for measuring cytokines and chemokines
 (e.g., TNF-α, IL-1β, IL-6, CXCL10).
- Procedure:



- Plate the immature DCs in a 24-well plate.
- Pre-treat the cells with different concentrations of BRD5075 for a specified time (e.g., 1 hour) in a low pH medium.
- Stimulate the cells with LPS.
- Incubate for 18-24 hours at 37°C.
- Collect the cell culture supernatants.
- Measure the concentration of secreted cytokines and chemokines using ELISA or a multiplex assay.
- Analyze the data to determine the effect of BRD5075 on the cytokine and chemokine profiles.

Visualizations

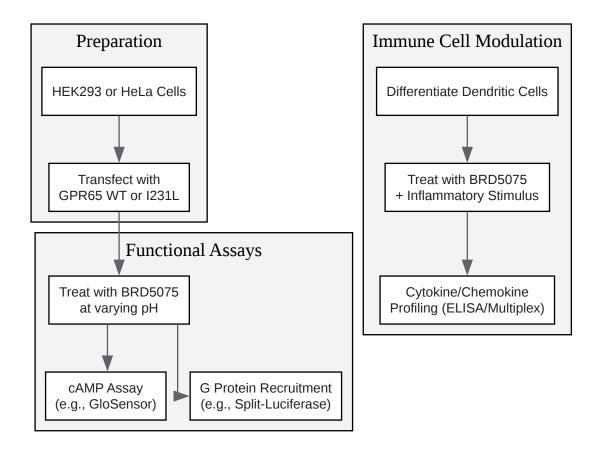
The following diagrams illustrate key concepts related to GPR65 signaling and the experimental study of the I231L variant using **BRD5075**.



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Caption: GPR65 Signaling Pathway.

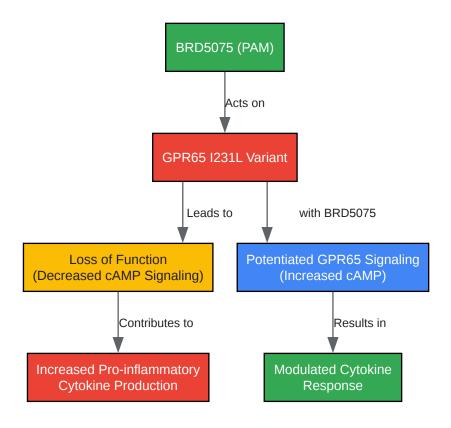




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Caption: Experimental Workflow for Studying BRD5075.





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Caption: Logical Relationship of **BRD5075** and GPR65 I231L.

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